molecular formula C13H19NO4S B2885232 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1914477-25-0

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2885232
CAS No.: 1914477-25-0
M. Wt: 285.36
InChI Key: SRQIOCUSEHGQPD-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3,4-dimethylbenzenesulfonamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. It has been studied for its potential in treating various diseases, including cancer, hypertension, and inflammation.

Scientific Research Applications

Cancer Therapeutics and Inhibitors

Sulfonamide derivatives, including those structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3,4-dimethylbenzenesulfonamide," have been investigated for their potential in cancer therapy. These compounds exhibit inhibitory effects on pathways critical for cancer cell survival and proliferation. For instance, specific sulfonamide analogs have shown to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key regulator in tumor growth and metastasis. Studies have explored structure-activity relationships to optimize these compounds' pharmacological properties, making them suitable for cancer therapeutic development (Mun et al., 2012).

Photodynamic Therapy

Certain benzenesulfonamide derivatives have been synthesized and characterized for their application in photodynamic therapy (PDT), a treatment modality for cancer. These compounds, with modifications to include Schiff base groups, exhibit high singlet oxygen quantum yield, making them promising Type II photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Agents

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. Research into novel sulfonamides and their complexes has demonstrated potential in binding to DNA, leading to DNA cleavage, genotoxicity, and significant anticancer activity. These findings suggest a dual role for sulfonamide derivatives in both antimicrobial applications and cancer therapy (González-Álvarez et al., 2013).

Material Science and Functionalization

In the realm of material science, sulfonamide derivatives have been utilized to functionalize polymeric materials, demonstrating their versatility beyond pharmacological applications. Specific studies have focused on synthesizing polymers with sulfonamide groups to enhance material properties, indicating potential in developing new materials for various industrial applications (Hori et al., 2011).

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-3-4-12(7-11(10)2)19(16,17)14-8-13(15)5-6-18-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIOCUSEHGQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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